molecular formula C18H17N3O2S B213510 5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide

Cat. No.: B213510
M. Wt: 339.4 g/mol
InChI Key: RQJLDSHSQPYIBG-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiazole moiety and an oxazole ring, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step may involve the condensation of a suitable amine with a thioamide, followed by cyclization.

    Final Coupling Reaction: The final step could involve coupling the oxazole and benzothiazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.

    Purification Techniques: Methods such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at specific positions on the benzothiazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers could study its effects on various biological systems to identify potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it useful in treating certain diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
  • 3-phenyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of “5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-isoxazolecarboxamide” lies in its combined structural features of the oxazole and benzothiazole rings. This combination might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-11-15(16(21-23-11)12-7-3-2-4-8-12)17(22)20-18-19-13-9-5-6-10-14(13)24-18/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,20,22)

InChI Key

RQJLDSHSQPYIBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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